molecular formula C20H13FO3 B3460904 3-[(3-FLUOROPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE

3-[(3-FLUOROPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE

Cat. No.: B3460904
M. Wt: 320.3 g/mol
InChI Key: VYFXGHOXNACFHC-UHFFFAOYSA-N
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Description

3-[(3-FLUOROPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE is a synthetic organic compound belonging to the class of benzo[c]chromen-6-ones This compound is characterized by the presence of a fluorophenyl group attached to a methoxy group, which is further connected to the benzo[c]chromen-6-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-FLUOROPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluorophenol and 6H-benzo[c]chromen-6-one.

    Methoxylation: The 3-fluorophenol undergoes a methoxylation reaction to introduce the methoxy group. This can be achieved using reagents like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.

    Coupling Reaction: The methoxylated intermediate is then coupled with 6H-benzo[c]chromen-6-one using a suitable coupling agent, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck coupling).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-[(3-FLUOROPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-[(3-FLUOROPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(3-FLUOROPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a phosphodiesterase II inhibitor, it binds to the active site of the enzyme, preventing the breakdown of cyclic nucleotides and thereby modulating cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorophenyl group in 3-[(3-FLUOROPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE imparts unique electronic and steric properties, enhancing its potential as a pharmacologically active compound and differentiating it from other similar compounds.

Properties

IUPAC Name

3-[(3-fluorophenyl)methoxy]benzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FO3/c21-14-5-3-4-13(10-14)12-23-15-8-9-17-16-6-1-2-7-18(16)20(22)24-19(17)11-15/h1-11H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYFXGHOXNACFHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=C(C=C3)OCC4=CC(=CC=C4)F)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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